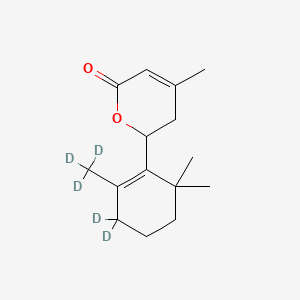
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene ring, multiple methyl groups, and a dihydropyranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles under specific conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the dihydropyranone moiety: This step may involve the use of lactonization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-(6,6-Dimethyl-2-cyclohex-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one: Lacks the deuterium and methyl-d3 groups.
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one: Lacks the 3,3-D2 groups.
Uniqueness
The presence of deuterium and methyl-d3 groups in 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one makes it unique, potentially affecting its chemical reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
2-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H22O2/c1-10-8-12(17-13(16)9-10)14-11(2)6-5-7-15(14,3)4/h9,12H,5-8H2,1-4H3/i2D3,6D2 |
Clave InChI |
CRRNWIDSIFBFBB-QKLSXCJMSA-N |
SMILES isomérico |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C2CC(=CC(=O)O2)C)(C)C)[2H] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C2CC(=CC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
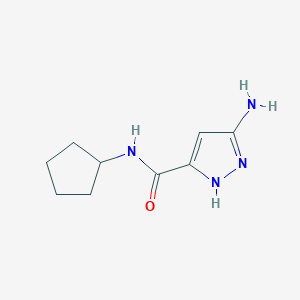
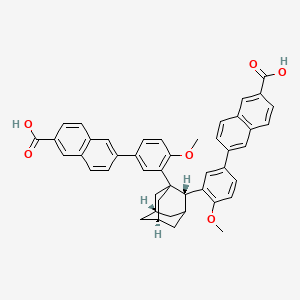
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
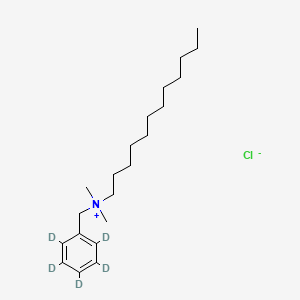
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
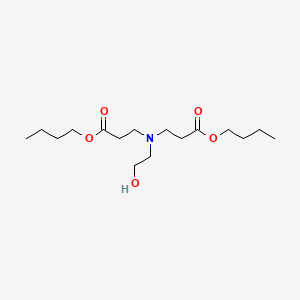
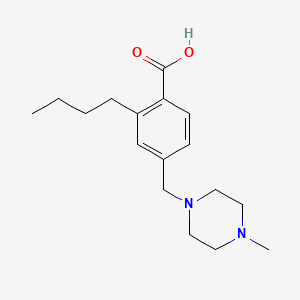
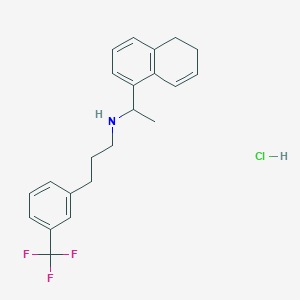
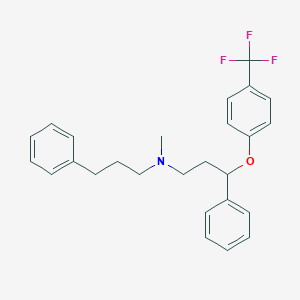
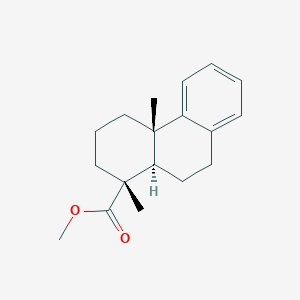
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
